molecular formula C20H22N2O2 B2450356 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 922885-85-6

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2450356
CAS No.: 922885-85-6
M. Wt: 322.408
InChI Key: WNOOIAOEXLUVRK-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS# 922885-85-6) is a chemical compound of significant interest in infectious disease research, particularly in the pursuit of novel antimalarial therapies. It belongs to the N-aryl acetamide structural class, which has been identified through phenotypic screening for its potent activity against Plasmodium falciparum asexual ring-stage parasites . This chemotype demonstrates a novel mechanism of action, with studies indicating that resistant parasites carry mutations in the rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, making it a valuable tool for probing the essential functions of these proteins in parasite development . Beyond its potent asexual stage activity, this class of compounds has also been shown to potently inhibit gametocyte and gamete development, thereby blocking transmission of the parasite to the mosquito vector . The molecular formula is C₂₀H₂₂N₂O₂ and it has a molecular weight of 322.40 g/mol . Supplied with a minimum purity of 90%, this product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)13-19(23)21-17-8-9-18(15(2)12-17)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOOIAOEXLUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Tolyl Group: The tolyl group can be added through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific biological pathways.

    Pharmaceuticals: The compound may exhibit pharmacological activities, making it a candidate for drug development.

    Materials Science: Its unique chemical structure can be exploited for designing novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyl)acetamide
  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(o-tolyl)acetamide
  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(phenyl)acetamide

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in various signaling pathways related to cancer and other diseases.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of approximately 296.41 g/mol. The structure features a carboxamide functional group, which is crucial for its biological activity, and the presence of the oxopyrrolidine moiety enhances its interaction with biological targets.

Preliminary studies indicate that this compound acts primarily by inhibiting specific protein kinases. These enzymes play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of Protein Kinases : The compound has shown significant inhibitory activity against various kinases, which are critical in cancer signaling pathways.
  • Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Inhibits cell growth in various cancer cell lines (e.g., TK-10, HT-29).
Protein Kinase Inhibition Targets key kinases involved in tumorigenesis and metastasis.
Anti-inflammatory Effects Exhibits potential anti-inflammatory properties through modulation of signaling pathways.

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • In Vitro Anticancer Studies :
    • A study conducted on human cancer cell lines revealed that this compound significantly reduced cell proliferation rates, with IC50 values indicating potent activity against specific tumor types.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound induces apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
  • Comparative Analysis with Analogues :
    • Comparative studies with structurally similar compounds showed that this benzamide derivative exhibited superior potency in inhibiting target kinases, highlighting its therapeutic potential.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogues. Key findings include:

  • Functional Groups Impact : Variations in substituents on the phenyl rings significantly affect biological activity, suggesting avenues for further optimization.
Compound Activity Level Notes
This compoundHighPotent kinase inhibitor
N-(1-Pyrrolidinyl)-4-methylbenzenesulfonamideModerateDifferent pharmacokinetic properties
3-Methyl-N-[3-(2-thiazolidinyl)propyl]carboxamideLowLimited biological activity

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting intermediates like 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with activated 2-(3-methylphenyl)acetic acid derivatives under coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) or DMF .
  • Purification : Column chromatography (e.g., silica gel with gradients of MeOH in DCM) or recrystallization from ethyl acetate .
  • Optimization : Temperature control (e.g., 273 K for carbodiimide-mediated couplings) and inert atmospheres (N₂/Ar) to prevent side reactions .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingEDC, DCM, 273 K58%
PurificationMeOH/DCM gradient>95% purity

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond integrity. For example, characteristic acetamide proton signals at δ 2.14 ppm (s, 3H) and aromatic protons between δ 7.16–7.69 ppm .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 347) .
  • HPLC : Assess purity (>95%) and detect by-products .

Q. What safety precautions are required during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy .
  • First Aid : Immediate medical consultation for inhalation/ingestion; rinse exposed skin with water .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use : Palladium catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl groups) .
  • By-product Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. How to resolve structural data discrepancies observed in crystallography or NMR?

  • Crystallographic Analysis : Single-crystal X-ray diffraction reveals conformational variations. For example, asymmetric units may show three distinct molecular conformations due to rotational flexibility (dihedral angles: 44.5°–77.5°) .
  • Dynamic NMR : Study temperature-dependent spectra to identify rotamers or tautomers .

Table 2: Crystallographic Data for Conformational Variants

ConformerDihedral Angle (°)Hydrogen Bonding Pattern
A54.8R₂²(10) dimer via N–H⋯O
B76.2R₂²(10) dimer
C77.5R₂²(10) dimer

Q. What methodologies assess bioactivity, such as antimicrobial or anticancer potential?

  • In Vitro Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • SAR Studies : Modify substituents (e.g., pyrrolidinone vs. piperidinone) to correlate structure with activity .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffers .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab differences .
  • Impurity Effects : HPLC-MS to rule out by-products (e.g., oxidized or hydrolyzed derivatives) influencing results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.